molecular formula C19H23NO2S2 B2521910 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421483-98-8

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2521910
CAS No.: 1421483-98-8
M. Wt: 361.52
InChI Key: ZBAJHWQXYMNTET-UHFFFAOYSA-N
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Description

The compound 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS: 1421483-98-8) is a piperidine derivative featuring a (4-methoxyphenyl)thioether group at the 4-position of the piperidine ring and a thiophen-2-yl ethanone moiety. Its molecular formula is C₁₉H₂₃NO₂S₂, with a molecular weight of 361.5 g/mol .

Properties

IUPAC Name

1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c1-22-16-4-6-17(7-5-16)24-14-15-8-10-20(11-9-15)19(21)13-18-3-2-12-23-18/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAJHWQXYMNTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl group is introduced.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiophene ring or reduce ketone groups.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its pharmacological effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound (CAS: 1421483-98-8) Piperidine 4-Methoxyphenylthio, Thiophen-2-yl ethanone 361.5 Moderate lipophilicity, π-π interactions
7h () Piperazine 4-Methoxyphenylsulfonyl, Benzyltetrazolyl ~543 High polarity, potential H-bond donor
MK47 () Piperazine 4-Trifluoromethylphenyl, Thiophen-2-yl ~315 Enhanced metabolic stability
SNI-1 () Phenyl ethanone 3,4-Dihydroxyphenyl, Tetrazolylthio ~330 High solubility, redox-sensitive
1-(5-Nitroindol-3-yl)-2-((4-nitrophenyl)thio)ethanone () Indole ethanone Nitrophenylthio, Nitroindole ~370 pIC₅₀ = 8.21 (antiparasitic activity)

Key Findings and Implications

Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) may reduce biological activity compared to nitro- or CF₃-substituted analogs ().

Thioether vs. Sulfonyl Linkages : Thioethers (target compound) offer conformational flexibility and moderate lipophilicity, whereas sulfonyl groups (7h) enhance polarity and hydrogen bonding .

Molecular Weight and Bioavailability : The target compound’s molecular weight (361.5) is within the optimal range for drug-likeness, contrasting with heavier analogs like 7r (581 g/mol) .

Thiophene Role : The thiophen-2-yl group in the target compound and MK47 supports π-π stacking, critical for binding to aromatic residues in biological targets .

Biological Activity

Introduction

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, with the CAS number 1421483-98-8, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO2S2C_{19}H_{23}NO_2S_2, with a molecular weight of 361.5 g/mol. Its structural components include a piperidine ring and thiophene moieties, which are known to contribute to various biological activities.

PropertyValue
CAS Number1421483-98-8
Molecular FormulaC₁₉H₂₃N₀₂S₂
Molecular Weight361.5 g/mol

Biological Activity

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and piperidine structures demonstrate moderate to strong antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition, particularly in relation to acetylcholinesterase, which is crucial in neuropharmacology. Compounds with similar piperidine backbones have been reported to have strong inhibitory effects on this enzyme, indicating that this compound may also possess similar properties .

Case Studies

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial properties of synthesized compounds bearing similar structural motifs, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against specific bacterial strains. This suggests that the compound under review could be further explored for its potential as an antimicrobial agent .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with key enzymes involved in metabolic pathways, suggesting a mechanism of action that warrants further investigation .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The presence of methoxyphenyl and thiophene groups may enhance binding affinity and stability, contributing to its biological efficacy .

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